molecular formula C12H13NO B3059425 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one CAS No. 104902-93-4

1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

Cat. No. B3059425
CAS RN: 104902-93-4
M. Wt: 187.24 g/mol
InChI Key: FEHCAXYVAIQYCK-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one, also known as DIPE, is a synthetic compound derived from isoquinoline and prop-2-en-1-one. It is a white crystalline solid with a melting point of 181-183°C and a molecular weight of 174.2 g/mol. DIPE has been studied extensively due to its potential applications in the fields of medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis and Characterization : Compounds derived from 3,4-dihydroisoquinolin-2(1H)-yl, including 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one, have been synthesized and characterized using various spectroscopic methods. For instance, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized, showing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, as well as antimicrobial action (Zablotskaya et al., 2013).

  • Chemical Reactions and Methodologies : The compound has been used in various chemical synthesis methodologies, such as isomerization-ring-closing metathesis for the synthesis of substituted 2,3-dihydro-1H-2-benzazepines and 1,2-dihydroisoquinolines (Panayides et al., 2007).

Pharmacological Applications

  • Antiviral Activities : Some derivatives of 3,4-dihydroisoquinolin-2(1H)-yl have been evaluated for their HIV-1 RT inhibitory activity, showing significant inhibitory effects (Murugesan et al., 2010).

  • Anticholinesterase Activities : New amide alkaloids derived from this compound demonstrated significant anticholinesterase activities, highlighting potential therapeutic applications (Xu et al., 2020).

Chemical Structures and Complexation Studies

  • Structural Analysis and Complexation : The structural properties of 1-(3,4-Dihydroisoquinolin-2(1H)-yl) derivatives have been extensively studied, including X-ray diffraction analysis to determine molecular conformations and complexation with metal salts (Sokol et al., 2002).

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h2-6H,1,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHCAXYVAIQYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564354
Record name 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104902-93-4
Record name 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1,2,3,4-tetrahydroisoquinoline (1 g, 7.52 mmol) in anhydrous dichloromethane (10 ml) was added triethylamine (4.17 ml, 30.00 mmol) and acryloyl chloride (0.73 ml, 9.02 mmol) at 0° C. The reaction mixture was stirred at 20-35° C. for 16 h. The progress of the reaction was monitored by TLC. After 16 h of stirring, the reaction mixture was diluted with water (50 ml) and extracted with dichloromethane (2×50 ml). The combined organic layers were washed with brine (50 ml), followed by drying over anhydrous Na2SO4 and filtering. The filtrate was rotary evaporated to get residue which was purified by column chromatography using a mixture of 40% ethyl acetate/pet ether as an eluent to get the desired compound as a pale brown liquid (800 g, 57%). 1H NMR (400 MHz, DMSO-d6) δ 7.24-7.06 (m, 4H), 6.70-6.60 (m, 1H), 6.33 (dd, J=16.6, 1.5 Hz, 1H), 5.73 (dd, J=10.5, 1.7 Hz, 1H), 4.80 (s, 1H), 4.73 (s, 1H), 3.89 (t, J=5.8 Hz, 2H), 3.78 (t, J=5.8 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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